molecular formula C3H9IOS B160819 Trimethylsulfoxonium iodide CAS No. 1774-47-6

Trimethylsulfoxonium iodide

Cat. No.: B160819
CAS No.: 1774-47-6
M. Wt: 220.07 g/mol
InChI Key: BPLKQGGAXWRFOE-UHFFFAOYSA-M
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Description

Trimethylsulfoxonium iodide is an organosulfur compound with the chemical formula C₃H₉IOS. It is a sulfoxonium salt, commonly used in organic synthesis as a precursor to dimethyloxosulfonium methylide, a valuable methylene-transfer reagent. This compound is commercially available and plays a significant role in the preparation of epoxides and other organic transformations .

Scientific Research Applications

Trimethylsulfoxonium iodide has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a precursor to dimethyloxosulfonium methylide, which is a key reagent in the synthesis of epoxides and cyclopropanes.

    Medicinal Chemistry: Employed in the synthesis of various pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules

Mechanism of Action

Target of Action

Trimethylsulfoxonium iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound is used to generate dimethyloxosulfonium methylide by reaction with a strong base . This compound, also known as the Corey-Chaykovsky Reagent, acts as a methylene-transfer reagent . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of the ylide with carbonyl compounds leads to the formation of epoxides . Additionally, it can add preferentially to the double bond of α,β-unsaturated esters to give cyclopropyl esters . These reactions are part of the broader Corey-Chaykovsky Reaction, which is a valuable tool in organic synthesis .

Result of Action

The primary result of this compound’s action is the formation of epoxides from carbonyl compounds . Epoxides are three-membered cyclic ethers that are useful in a variety of chemical syntheses. It can also lead to the formation of cyclopropyl esters when reacting with α,β-unsaturated esters .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a strong base , which is necessary for the generation of the ylide . Additionally, the iodide salt is sensitive to light and needs to be protected from light as much as possible . The compound is also hygroscopic and must be stored in a cool, dry place .

Safety and Hazards

Trimethylsulfoxonium iodide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

From 2023 to 2030, the Trimethylsulfoxonium Iodide market displays a consistent and positive growth direction, indicating a favorable outlook for the industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium iodide is typically synthesized by the reaction of dimethyl sulfoxide with iodomethane. The reaction proceeds as follows: [ (CH₃)₂SO + CH₃I \rightarrow (CH₃)₃SOI ] This reaction is usually carried out by refluxing dimethyl sulfoxide with an excess of iodomethane at around 80°C for 24 hours. The resulting product is then cooled, filtered, and washed with acetone to obtain pure this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale refluxing of dimethyl sulfoxide and iodomethane, followed by crystallization and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Trimethylsulfoxonium iodide is unique compared to other similar compounds due to its ability to form dimethyloxosulfonium methylide, which is a versatile methylene-transfer reagent. Similar compounds include:

This compound stands out for its specific reactivity and utility in forming epoxides and cyclopropanes, making it a valuable reagent in organic chemistry .

Properties

InChI

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPLKQGGAXWRFOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[S+](=O)(C)C.[I-]
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Molecular Formula

C3H9IOS
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DSSTOX Substance ID

DTXSID001014581
Record name Trimethyloxosulphonium iodide
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Molecular Weight

220.07 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Trimethylsulfoxonium iodide
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CAS No.

1774-47-6
Record name Sulfoxonium, trimethyl-, iodide (1:1)
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Record name Trimethylsulfoxonium iodide
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Record name Sulfoxonium, trimethyl-, iodide (1:1)
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Q & A

Q1: What is the molecular formula and weight of trimethylsulfoxonium iodide?

A1: this compound has the molecular formula [(CH3)3SO]I and a molecular weight of 202.08 g/mol.

Q2: What is the structure of TMSOI?

A2: TMSOI is a sulfur-containing organic salt. It features a positively charged sulfur atom bonded to three methyl groups and an oxygen atom, forming a tetrahedral structure. The counterion is iodide.

Q3: Are there any notable spectroscopic characteristics of TMSOI?

A3: Yes, single-crystal NMR studies have been conducted on TMSOI. The carbon-13 chemical shift tensors of the methyl groups in solid TMSOI were determined, providing insights into the electronic environment around these atoms []. These studies revealed that the most shielded direction in the molecule is close to the S-C bond direction, while the least shielded direction is roughly perpendicular to the O-S-C plane.

Q4: Is TMSOI stable under ambient conditions?

A4: While TMSOI is commonly used in organic synthesis, specific data on its stability under various conditions is limited in the provided research.

Q5: Does TMSOI have any particular solvent compatibility issues?

A5: TMSOI is typically used in aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) [, , , , ]. Its compatibility with other solvents should be assessed on a case-by-case basis.

Q6: What is the primary synthetic application of this compound?

A6: TMSOI is widely recognized for its use in the Corey-Chaykovsky reaction, a reaction that forms epoxides from carbonyl compounds like aldehydes and ketones [, , , ].

Q7: Can you elaborate on the mechanism of the Corey-Chaykovsky reaction involving TMSOI?

A7: TMSOI reacts with a strong base, typically sodium hydride (NaH), to generate dimethylsulfoxonium methylide, a sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent intramolecular cyclization yields the epoxide product.

Q8: Beyond epoxide formation, are there other synthetic uses of TMSOI?

A8: Yes, TMSOI has been employed in various other transformations. This includes the synthesis of cyclopropanes [, , , ], spiro[cyclopropane-1,9'-fluorene] derivatives [], 3-amino-2,3-dihydrobenzofurans [], and β-hydroxy-γ-lactams [].

Q9: How does the structure of the carbonyl compound influence its reactivity with TMSOI?

A9: The reactivity of cyclic ketones with TMSOI, leading to either Corey-Chaykovsky products or dienes, is dependent on ring size. For instance, cyclodecanone exhibits lower reactivity compared to cycloheptanone or cyclododecanone [].

Q10: What about the impact of base and solvent on TMSOI mediated reactions?

A10: Strong bases like NaH are typically required to generate the reactive ylide from TMSOI [, , , , ]. The choice of solvent can also influence the reaction outcome. For example, a mixture of DMSO and THF is commonly employed [, ].

Q11: Has computational chemistry been used to study TMSOI or its reactions?

A11: Yes, computational studies have provided insights into the mechanisms of TMSOI-mediated reactions. For example, calculations have been used to explore the energetics of the key [, ]-sigmatropic rearrangement in the Yurchenko diolefination, a reaction involving TMSOI and cyclic ketones [].

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